molecular formula C21H34O4 B12814182 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,8,8a,9,10,10a-dodecahydro-8,8a-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester CAS No. 34217-14-6

1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,8,8a,9,10,10a-dodecahydro-8,8a-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester

Cat. No.: B12814182
CAS No.: 34217-14-6
M. Wt: 350.5 g/mol
InChI Key: VZUUIOHQORPRQK-UHFFFAOYSA-N
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Description

1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,8,8a,9,10,10a-dodecahydro-8,8a-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester is a complex organic compound with a unique structure. This compound is known for its intricate arrangement of multiple rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,8,8a,9,10,10a-dodecahydro-8,8a-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester involves several steps. The synthetic route typically starts with the preparation of the phenanthrene core, followed by the introduction of various substituents through a series of chemical reactions. Common reaction conditions include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The methyl ester group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,8,8a,9,10,10a-dodecahydro-8,8a-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and methyl ester groups play a crucial role in its binding affinity and activity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor, affecting the overall biochemical processes .

Comparison with Similar Compounds

Similar compounds include other phenanthrene derivatives with varying substituents. Compared to these compounds, 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,8,8a,9,10,10a-dodecahydro-8,8a-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester is unique due to its specific arrangement of functional groups and its resulting chemical properties. Similar compounds include:

Properties

CAS No.

34217-14-6

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

methyl 8,8a-dihydroxy-1,4a-dimethyl-7-propan-2-yl-3,4,4b,5,8,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate

InChI

InChI=1S/C21H34O4/c1-13(2)14-7-8-16-19(3)10-6-11-20(4,18(23)25-5)15(19)9-12-21(16,24)17(14)22/h7,13,15-17,22,24H,6,8-12H2,1-5H3

InChI Key

VZUUIOHQORPRQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CCC2C3(CCCC(C3CCC2(C1O)O)(C)C(=O)OC)C

Origin of Product

United States

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